1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1029716-44-6
VCID: VC2816419
InChI: InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC
Molecular Formula: C13H23BN2O3
Molecular Weight: 266.15 g/mol

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1029716-44-6

Cat. No.: VC2816419

Molecular Formula: C13H23BN2O3

Molecular Weight: 266.15 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1029716-44-6

Specification

CAS No. 1029716-44-6
Molecular Formula C13H23BN2O3
Molecular Weight 266.15 g/mol
IUPAC Name 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3
Standard InChI Key IZKVGEWCELXYRI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC

Introduction

Chemical Identity and Structure

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of a pyrazole ring with a protective 1-(1-ethoxyethyl) group at the N1 position and a pinacol boronic ester moiety at the C4 position. The compound is identified by the CAS Registry Number 1029716-44-6 and is known by several synonyms in the chemical community . The chemical structure incorporates a five-membered pyrazole heterocycle containing two adjacent nitrogen atoms, with the boronic ester functionality providing a reactive site for various transformations.

Basic Identification Information

Table 1: Chemical Identity Information

ParameterDetails
Chemical Name1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS Registry Number1029716-44-6
Molecular FormulaC₁₃H₂₃BN₂O₃
Molecular Weight266.14 g/mol
InChIInChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3
InChIKeyIZKVGEWCELXYRI-UHFFFAOYSA-N
SMILESCCOC(C)N1C=C(C=N1)B1OC(C)(C)C(C)(C)O1

The compound features several common synonyms in literature and commercial catalogs, including 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester, 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and (1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER .

Physical and Chemical Properties

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits distinct physical and chemical properties that influence its applications and handling requirements. The compound appears as a white to pale yellow solid under standard conditions and demonstrates specific solubility patterns in various solvents .

Physical Properties

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid
ColorWhite to pale yellow
Boiling Point353.3±22.0 °C (Predicted)
Density1.06
SolubilitySlightly soluble in DMSO and methanol; soluble in organic solvents such as ether
Melting Point65-69 °C

Chemical Properties

The compound's chemical reactivity is primarily determined by its boronic ester functionality, which makes it an excellent reagent for cross-coupling reactions. The pyrazole heterocycle provides additional reactivity patterns through its aromatic nitrogen-containing structure.

Table 3: Chemical Properties

PropertyValueReference
pKa1.55±0.10 (Predicted)
ReactivityParticipates in Suzuki-Miyaura cross-coupling reactions
StabilitySensitive to air; should be stored under inert gas conditions

The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, while the pyrazole ring allows for interactions via hydrogen bonding and π-π interactions. These properties contribute to the compound's versatility in organic synthesis.

Synthesis Methods

Several methodologies have been developed for the synthesis of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with variations in starting materials, reagents, and reaction conditions. The most common approaches involve lithiation-boronation sequences or Grignard reagent intermediates.

Grignard-Mediated Synthesis

One efficient method for preparing 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the use of an isopropyl magnesium chloride/lithium chloride complex with 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, followed by reaction with a boronic ester precursor .

Table 4: Grignard-Mediated Synthesis Conditions

Reagent/ParameterDetailsReference
Starting Material4-bromo-1-(1-ethoxyethyl)-1H-pyrazole
Grignard ReagentIsopropyl magnesium chloride/lithium chloride complex (1.0 M in THF)
Boron Source2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
TemperatureRoom temperature for initial reaction; -20°C for borylation
Reaction Time16h for Grignard formation; 2h for borylation
Yield99%

The synthesis proceeds by treating 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole with the Grignard reagent at room temperature, followed by cooling to -20°C and addition of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. After warming to room temperature and appropriate workup, the product is obtained as a colorless oil in excellent yield .

Lithiation-Boronation Protocol

An alternative approach involves direct lithiation of pyrazole compounds followed by boronation. This method has been particularly useful for preparing various pyrazolylboronic esters, including those with trifluoromethyl substituents .

The lithiation-boronation protocol typically involves treating the appropriate pyrazole with n-butyllithium in THF at low temperature (-78°C), followed by addition of a boron source such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This method allows for regioselective functionalization at the C4 or C5 position of the pyrazole ring, depending on the substitution pattern and reaction conditions.

Applications in Organic Synthesis

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is extensively used in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides to form new carbon-carbon bonds . These reactions typically employ palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM, along with appropriate bases like K₂CO₃ or K₃PO₄ in solvents such as 1,4-dioxane or toluene .

Table 5: Typical Suzuki-Miyaura Reaction Conditions

ComponentCommon ExamplesReference
CatalystPd(PPh₃)₂Cl₂, Pd(dppf)Cl₂·DCM
BaseK₃PO₄, Na₂CO₃, KOAc
Solvent1,4-dioxane, THF, toluene
AdditivesHCOOK (to suppress homo-coupling)
Temperature80-85°C

The cross-coupling reactions with this boronic ester can sometimes face challenges such as homo-coupling of the boronic ester and hydrolytic protodeboronation. Research has shown that the addition of potassium formate can help suppress homo-coupling, though protodeboronation may still occur under certain conditions .

Synthesis of Functionalized Pyrazoles

The compound serves as an important intermediate in the preparation of diverse pyrazole derivatives with potential applications in medicinal chemistry and materials science . By utilizing the reactive boronic ester functionality, various substituents can be introduced at the C4 position of the pyrazole ring through appropriate cross-coupling reactions.

For example, the compound has been utilized in sequential cross-coupling strategies to prepare highly functionalized pyrazoles with multiple substituents . These reactions enable the construction of complex 1,4,5-tri(hetero)aryl-3-substituted pyrazole derivatives through regioselective functionalization steps .

Biological Applications

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives demonstrate significant potential in various biological applications, particularly in agricultural contexts.

Agricultural Applications

The compound is described as a broad-spectrum fungicide (referred to as TBPEP) with applications in agriculture and horticulture for controlling various crop diseases affecting vegetables, fruits, corn, rice, and grapes . It exhibits effective inhibitory activity against a variety of fungi, including strains that have developed resistance to traditional fungicidal agents .

Table 6: Agricultural Applications

Application AreaTargetEffectivenessReference
Crop ProtectionVarious fungi affecting vegetables and fruitsBroad-spectrum activity
Resistant Strain ControlFungal strains resistant to traditional fungicidesGood inhibitory effect

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those incorporating functionalized pyrazole rings . Pyrazole-containing compounds have demonstrated diverse biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties, making them important scaffolds in drug discovery programs .

ParameterRecommendationReference
TemperatureRoom temperature (2-8°C for long-term storage)
Light ExposureKeep in dark place
MoistureStore in sealed, dry conditions
AtmosphereStore under inert gas (for enhanced stability)

The compound should be protected from air exposure as it demonstrates sensitivity to atmospheric conditions that can lead to degradation. For optimal stability, it should be stored in a cool, dark place in sealed containers.

HazardPrecautionReference
Skin ContactCauses skin irritation; wear appropriate gloves
Eye ContactCauses serious eye irritation; use safety goggles
InhalationAvoid inhalation; use in well-ventilated areas
ReactivityAvoid contact with strong oxidants, strong acids

Personal protective equipment including gloves, safety goggles, and protective clothing should be worn when handling the compound . All operations should be conducted in accordance with proper laboratory protocols to minimize exposure and potential accidents.

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